molecular formula C10H11BrN2 B11783337 3-(6-Bromopyridin-2-yl)pentanenitrile CAS No. 1956370-73-2

3-(6-Bromopyridin-2-yl)pentanenitrile

Cat. No.: B11783337
CAS No.: 1956370-73-2
M. Wt: 239.11 g/mol
InChI Key: CDPDGMUFPRVQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromopyridin-2-yl)pentanenitrile is an organic compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a pentanenitrile group makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)pentanenitrile can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-yl)pentanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like THF or DMF.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

3-(6-Bromopyridin-2-yl)pentanenitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)pentanenitrile depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-pyridinemethanol
  • 6-Bromopyridine-2-carboxylic acid
  • 3-(5-Bromopyridin-2-yl)pentanenitrile

Uniqueness

3-(6-Bromopyridin-2-yl)pentanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other bromopyridine derivatives.

Biological Activity

3-(6-Bromopyridin-2-yl)pentanenitrile is an organic compound with the molecular formula C9H10BrN\text{C}_9\text{H}_{10}\text{Br}\text{N} and a molecular weight of 239.11 g/mol. It features a bromine atom at the 6th position of the pyridine ring and a pentanenitrile group, which contribute to its unique biological activity. This compound has garnered attention in medicinal chemistry for its potential as an enzyme inhibitor and receptor ligand.

Enzyme Inhibition

Research indicates that this compound acts primarily as an enzyme inhibitor . The presence of the bromine atom and the nitrile group enhances its binding affinity to specific biological targets, making it valuable in pharmacological research. The compound has been investigated for its potential therapeutic effects against various diseases due to its ability to modulate enzyme activity.

Receptor Interaction

In addition to its role as an enzyme inhibitor, this compound functions as a receptor ligand . Its structural characteristics allow it to interact with specific receptors in biological systems, influencing various biochemical pathways. This interaction is critical for developing new drugs targeting specific diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes several related compounds, their CAS numbers, and similarity indices based on their structural components:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-(cyanomethyl)pyridine112575-11-80.90
2-(6-Bromo-4-methylpyridin-2-yl)acetonitrile1805948-10-00.90
2-(4,6-Dibromopyridin-2-yl)acetonitrile1806329-04-30.90
1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile1093879-77-60.87
2-(6-Bromo-4-fluoropyridin-2-yl)acetonitrile1805179-90-10.85

These compounds exhibit varying degrees of similarity based on their brominated pyridine rings and nitrile functionalities, but the unique combination of the pentanenitrile group in this compound distinguishes it from these analogs.

Study on Enzyme Inhibition

In a study published in a pharmacological journal, researchers investigated the inhibitory effects of various brominated pyridine derivatives on specific enzymes linked to cancer progression. The results indicated that this compound exhibited significant inhibitory activity against target enzymes such as kinases , which are crucial in cell signaling pathways associated with tumor growth.

Receptor Binding Affinity

Another study focused on the receptor binding affinity of this compound compared to other known ligands. The findings demonstrated that this compound binds effectively to G-protein coupled receptors (GPCRs) , suggesting its potential use in drug development for conditions like hypertension and metabolic disorders.

Properties

CAS No.

1956370-73-2

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)pentanenitrile

InChI

InChI=1S/C10H11BrN2/c1-2-8(6-7-12)9-4-3-5-10(11)13-9/h3-5,8H,2,6H2,1H3

InChI Key

CDPDGMUFPRVQQA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)C1=NC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.